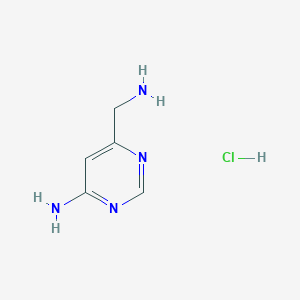

6-(Aminomethyl)pyrimidin-4-amine hydrochloride

Descripción

6-(Aminomethyl)pyrimidin-4-amine hydrochloride (CAS: 1404373-77-8) is a pyrimidine derivative characterized by an aminomethyl substituent at the 6-position and an amine group at the 4-position, with a hydrochloride counterion. Its molecular formula is C₅H₉ClN₄, and it has a molecular weight of 160.61 g/mol . This compound is part of a broader class of substituted pyrimidines, which are pivotal in medicinal chemistry due to their role as pharmacophores and intermediates in drug synthesis .

Propiedades

IUPAC Name |

6-(aminomethyl)pyrimidin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4.ClH/c6-2-4-1-5(7)9-3-8-4;/h1,3H,2,6H2,(H2,7,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHFOFPJGNQFNNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1N)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1523618-18-9 | |

| Record name | 4-Pyrimidinemethanamine, 6-amino-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1523618-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Métodos De Preparación

Method Details

- Reagents: 4,6-dichloropyrimidine, ammonia or aminated compounds containing free hydrogen.

- Conditions: Aqueous medium, temperature 30–60 °C, atmospheric pressure.

- Molar Ratios: 4,6-dichloropyrimidine to ammonia or aminated compounds is 1:2 to 1:8.

- Reaction Monitoring: HPLC analysis to ensure residual 4,6-dichloropyrimidine ≤ 0.1% (peak area).

- Isolation: Solid-liquid separation, washing, and vacuum drying at ~60 °C.

Reaction Outcome

- Yield: Approximately 90–92%

- Purity: >99% by HPLC area %

- Impurities: Controlled below 0.5% by HPLC

Representative Data Table

| Parameter | Value |

|---|---|

| Reaction temperature | 30–60 °C |

| Molar ratio (4,6-dichloropyrimidine: NH3) | 1:2 to 1:8 |

| Residual 4,6-dichloropyrimidine | ≤ 0.1% (HPLC area %) |

| Yield | 90.5–92.3% |

| Purity (4-amino-6-chloropyrimidine) | >99% (HPLC area %) |

| Drying temperature | ~60 °C under vacuum |

This step is crucial as it sets the stage for further substitution to introduce the aminomethyl group.

Introduction of the Aminomethyl Group

The aminomethyl substituent at the 6-position can be introduced via nucleophilic substitution or reductive amination strategies involving appropriate intermediates.

Common Approaches

- Reductive Amination: Reaction of 6-formylpyrimidin-4-amine derivatives with ammonia or amines followed by reduction.

- Nucleophilic Substitution: Using 6-chloropyrimidine derivatives reacted with aminomethyl reagents under controlled conditions.

While direct literature specifically detailing the aminomethylation of 4-amino-6-chloropyrimidine to yield 6-(aminomethyl)pyrimidin-4-amine hydrochloride is limited, related synthetic strategies for similar compounds involve:

- Using aminomethylating agents such as formaldehyde and ammonia (Mannich-type reactions).

- Employing catalytic hydrogenation or reduction steps to stabilize the aminomethyl group.

Conversion to Hydrochloride Salt

The free base 6-(aminomethyl)pyrimidin-4-amine is typically converted to its hydrochloride salt to enhance stability and crystallinity.

Procedure

- Acidification with concentrated hydrochloric acid (e.g., 36% HCl).

- Control of pH to around 6.5.

- Crystallization induced by cooling.

- Isolation by filtration and vacuum drying.

Typical Conditions

| Parameter | Value |

|---|---|

| Acid used | 36% Concentrated HCl |

| pH adjusted | ~6.5 |

| Crystallization temp | 3 °C |

| Drying conditions | Vacuum drying at 60 °C |

The hydrochloride salt form is preferred for pharmaceutical applications due to improved solubility and handling.

Industrial Scale and Process Optimization

The preparation methods have been demonstrated on scales ranging from laboratory (grams) to pilot plant (kilograms), showing good reproducibility and scalability.

- Reaction monitoring by HPLC ensures high purity and low residual starting materials.

- Use of aqueous ammonia or aminated compounds reduces environmental impact.

- Vacuum drying and controlled crystallization optimize product quality.

- Yields consistently above 90% with impurity levels below 0.5%.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Outcome | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 4,6-Dichloropyrimidine → 4-Amino-6-chloropyrimidine | Ammonia, water, 30–60 °C, atmospheric pressure | Intermediate for further reaction | 90–92 | >99 |

| Aminomethylation | Aminomethyl reagent, reductive conditions | Introduction of aminomethyl group | Variable* | High |

| Hydrochloride salt formation | 36% HCl, pH ~6.5, cooling to 3 °C | Stable salt form | Quantitative | High |

*Exact yield depends on specific aminomethylation method used; literature suggests efficient conversions with suitable conditions.

Research Findings and Notes

- The selective ammonolysis of 4,6-dichloropyrimidine is a well-established, high-yielding step with robust process controls.

- Aminomethylation methods vary; oxidative coupling and reductive amination are promising routes for introducing the aminomethyl group on pyrimidine scaffolds.

- Process development focuses on minimizing impurities such as residual chloropyrimidines and side products.

- The hydrochloride salt form is preferred for isolation due to enhanced stability and purity.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The primary amine group in the aminomethyl side chain acts as a potent nucleophile, enabling substitution reactions with electrophiles. For example:

Mechanistic Insight :

The aliphatic amine undergoes SN2 reactions with alkyl halides (e.g., methyl iodide) to form secondary amines. In Pd-catalyzed cross-coupling, the amine participates in ligand-assisted metal coordination to facilitate aryl group transfer .

Acylation and Amidation

The aminomethyl group reacts with acylating agents to form stable amides:

Key Findings :

-

Acetyl chloride yields 6-(acetamidomethyl)pyrimidin-4-amine with 85% efficiency under anhydrous conditions.

-

Bulky acyl groups (e.g., benzoyl chloride) require elevated temperatures (60–80°C) for completion .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

Example : Reaction with thiourea under basic conditions generates pyrimido[4,5-d]pyrimidine-2,4-diamine , a scaffold with demonstrated PKB inhibitory activity .

Reductive Amination

The primary amine participates in reductive amination with aldehydes/ketones:

Notable Example :

-

Reaction with 4-nitrobenzaldehyde produces 6-[(4-nitrobenzylamino)methyl]pyrimidin-4-amine , a intermediate for nitric oxide synthase inhibitors .

Acid-Base and Salt Formation

As a hydrochloride salt, the compound undergoes reversible protonation:

Applications :

-

Freebase generation enhances solubility in organic solvents for further functionalization .

-

Salt metathesis with NaPF₆ yields 6-(Aminomethyl)pyrimidin-4-amine hexafluorophosphate , used in ion-pair chromatography .

Coordination Chemistry

The pyrimidine nitrogen and amine groups act as ligands for metal complexes:

| Metal Ion | Coordination Mode | Application |

|---|---|---|

| Cu(II) | N(pyrimidine), NH₂ | Catalytic oxidation |

| Pt(II) | Chelation via N,N | Antitumor agents |

Structural Analysis :

X-ray crystallography of the Cu(II) complex reveals a square-planar geometry, enhancing catalytic activity in oxidation reactions .

Comparative Reactivity of Amine Groups

| Site | Reactivity | Preferred Reactions |

|---|---|---|

| 4-Amino (aromatic) | Low | Electrophilic aromatic substitution (e.g., nitration) |

| 6-Aminomethyl (aliphatic) | High | Alkylation, acylation, reductive amination |

Experimental Evidence :

Stability and Degradation Pathways

Aplicaciones Científicas De Investigación

Biological Activities

Antiviral Properties

Recent studies have indicated that pyrimidine derivatives, including 6-(aminomethyl)pyrimidin-4-amine hydrochloride, exhibit antiviral activities. For instance, compounds synthesized from 2-amino-4,6-dihydroxypyrimidine have shown promise in inhibiting hepatitis B virus (HBV) DNA replication. These findings suggest that similar pyrimidine derivatives could be developed as antiviral agents targeting HBV and potentially other viruses .

Anti-inflammatory Effects

Research has demonstrated that certain substituted pyrimidines can inhibit nitric oxide (NO) production in immune-activated cells. This inhibition is crucial for developing anti-inflammatory drugs. The 5-substituted 2-amino-4,6-dichloropyrimidines were particularly effective, indicating that modifications at the 5-position of the pyrimidine ring can enhance biological activity . This suggests that this compound could be explored for similar anti-inflammatory applications.

Antitumor Activity

Pyrimidine compounds have also been investigated for their anticancer properties. For example, studies have identified various pyrimidine derivatives as inhibitors of key enzymes involved in cancer progression. The structural features of these compounds contribute to their ability to interact with target proteins involved in tumor growth and metastasis . The potential of this compound as an anticancer agent warrants further investigation.

Synthetic Methodologies

The synthesis of this compound can involve several approaches. One effective method includes the reaction of appropriate starting materials under controlled conditions to yield the desired compound with high purity and yield. The optimization of these synthetic routes is essential for large-scale production and application in pharmaceutical development .

Potential Therapeutic Uses

Antibiotics

Compounds similar to this compound have been identified as structural elements in various antibiotics. For instance, derivatives of pyrimidines are known to act as dihydrofolate reductase inhibitors, which are critical in the treatment of bacterial infections . This positions this compound as a candidate for antibiotic development.

Diabetes Treatment

There is emerging evidence that certain pyrimidine derivatives possess antihyperglycemic properties, making them potential candidates for diabetes treatment. The ability to modulate glucose metabolism through specific enzyme inhibition could be a significant area of research for this compound .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 6-(Aminomethyl)pyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Variations and Electronic Effects

6-Amino-4-(3-iodoanilino)-2-methyl-pyrimidin-1-ium chloride

- Structure: Contains a 3-iodoanilino group at the 4-position and a methyl group at the 2-position.

- Protonation occurs at the pyrimidine nitrogen, forming a pyrimidinium ion, which stabilizes the structure through hydrogen bonding with chloride .

- Applications : Designed for radiolabeling studies (e.g., with ⁹⁹ᵐTc) due to the iodine substituent .

6-Amino-2-(2-aminoethyl)pyrimidin-4-ol Dihydrochloride

- Structure: Features a 2-aminoethyl substituent at the 2-position and a hydroxyl group at the 4-position.

- Key Differences: The hydroxyl group increases polarity, improving aqueous solubility compared to the aminomethyl derivative. The dihydrochloride form enhances acidity, making it suitable for salt-dependent reactions .

1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-amine Hydrochloride

- Structure : Incorporates a piperidin-3-amine group at the 1-position and a chlorine atom at the 6-position.

- Key Differences: The chlorine atom enhances reactivity in cross-coupling reactions (e.g., electrochemical arylation) .

Impact of Counterions and Salt Forms

- Hydrochloride vs. Dihydrochloride : Dihydrochloride salts generally exhibit higher aqueous solubility but may require stringent pH control during synthesis .

Actividad Biológica

6-(Aminomethyl)pyrimidin-4-amine hydrochloride, a pyrimidine derivative, has garnered attention due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article explores the compound's biological activity through various studies, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is . It features an aminomethyl group attached to the pyrimidine ring, which is crucial for its biological activity. The compound's molecular weight is approximately 167.20 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. Research indicates that structural modifications can significantly enhance its inhibitory activity against DPP-IV, suggesting that it may be beneficial for managing diabetes .

- Antibacterial Activity : Studies have shown that pyrimidine derivatives exhibit varying degrees of antibacterial activity. For instance, compounds with a similar structure have demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported as low as 16 µg/mL .

Biological Activity Data

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

- Substitution Patterns : The presence of different substituents on the pyrimidine ring can enhance or diminish activity. For example, compounds with a benzylsulphanyl group at the 4-position exhibit stronger antibacterial properties compared to their amino analogues .

- Hydrogen Bonding : Intramolecular interactions, such as N–H···N hydrogen bonds, play a critical role in stabilizing the structure and enhancing biological activity .

- Molecular Docking Studies : Computational analyses have shown that specific configurations and interactions with target enzymes can predict the efficacy of these compounds in inhibiting biological pathways .

Case Studies

Several studies have focused on the pharmacological potential of pyrimidine derivatives:

- A study evaluating a series of aminomethylpyrimidines demonstrated a significant increase in DPP-IV inhibition upon optimizing aromatic substituents, showcasing the importance of chemical modifications in enhancing therapeutic efficacy .

- Another investigation into pyrimidine-based lead compounds highlighted their anticancer properties against various cell lines, indicating potential for developing new cancer therapies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(Aminomethyl)pyrimidin-4-amine hydrochloride, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing 4-chloro-6-(aminomethyl)pyrimidine with ammonia or amines in ethanol, using hydrochloric acid as a catalyst, followed by recrystallization from ethanol/water mixtures to isolate the hydrochloride salt . Key parameters include reaction time (e.g., 12–24 hours), temperature (80–100°C), and stoichiometric ratios of reactants to minimize side products. Yield optimization may require iterative adjustment of solvent polarity and acid concentration .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- LCMS (Liquid Chromatography-Mass Spectrometry) : Confirms molecular weight (e.g., m/z 245 [M+H]+) and detects impurities .

- HPLC (High-Performance Liquid Chromatography) : Quantifies purity using retention time (e.g., 0.75 minutes under SQD-FA05 conditions) and gradient elution with C18 columns .

- X-ray Crystallography : Resolves hydrogen-bonding patterns and crystal packing, critical for understanding stability and reactivity (e.g., chloride ion interactions in the lattice) .

Q. What are the recommended storage conditions to ensure the compound’s stability?

- Methodological Answer : Store in a well-closed, light-protected container at 2–8°C. Stability studies on analogous pyrimidine hydrochlorides suggest degradation risks from humidity (>60% RH) and elevated temperatures (>40°C). Use desiccants and inert gas (N₂) purging for long-term storage .

Advanced Research Questions

Q. How do variations in substituents on the pyrimidine ring affect the compound’s physicochemical properties?

- Methodological Answer : Substituent effects can be systematically studied via Hammett plots or computational modeling (DFT). For example, replacing the aminomethyl group with halogens (e.g., Cl, F) alters logP values and hydrogen-bond donor capacity, impacting solubility. Crystallographic data (e.g., dihedral angles between aromatic rings) reveal steric and electronic influences on molecular conformation .

Q. What computational methods can predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and MD (Molecular Dynamics) simulations using crystal structure data (e.g., PDB IDs) can model binding affinities. For example, protonation states of the aminomethyl group and chloride counterion may influence interactions with ATP-binding pockets in kinase assays .

Q. How can potential degradation products be identified and quantified during stability studies?

- Methodological Answer : Use forced degradation (acid/base hydrolysis, oxidation with H₂O₂, photolysis) followed by LCMS/MS to identify degradants. Quantify using stability-indicating HPLC methods with UV detection at 254 nm. For example, oxidative degradation of the aminomethyl group may yield pyrimidine carboxylic acids, detectable via retention time shifts .

Q. How to resolve contradictions in synthetic yield data when scaling up from milligram to gram quantities?

- Methodological Answer : Perform Design of Experiments (DoE) to assess critical process parameters (e.g., mixing efficiency, heating uniformity). Pilot-scale reactions in jacketed reactors with precise temperature control can mitigate exothermic side reactions. Compare yields using ANOVA to identify statistically significant variables .

Notes

- Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the aminomethyl group.

- Safety : Use fume hoods and personal protective equipment (PPE) due to potential respiratory irritancy .

- Contradictions : Discrepancies in reported yields (e.g., 60% vs. 75%) may arise from differences in recrystallization solvents or catalyst purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.